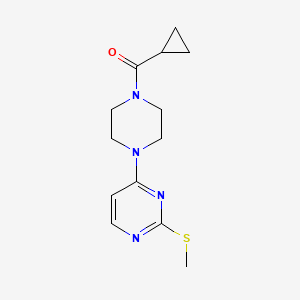

4-(4-cyclopropanecarbonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine

CAS No.: 2549034-72-0

Cat. No.: VC11842271

Molecular Formula: C13H18N4OS

Molecular Weight: 278.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2549034-72-0 |

|---|---|

| Molecular Formula | C13H18N4OS |

| Molecular Weight | 278.38 g/mol |

| IUPAC Name | cyclopropyl-[4-(2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]methanone |

| Standard InChI | InChI=1S/C13H18N4OS/c1-19-13-14-5-4-11(15-13)16-6-8-17(9-7-16)12(18)10-2-3-10/h4-5,10H,2-3,6-9H2,1H3 |

| Standard InChI Key | XKHKFYWDIXSJDS-UHFFFAOYSA-N |

| SMILES | CSC1=NC=CC(=N1)N2CCN(CC2)C(=O)C3CC3 |

| Canonical SMILES | CSC1=NC=CC(=N1)N2CCN(CC2)C(=O)C3CC3 |

Introduction

4-(4-cyclopropanecarbonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound consists of a pyrimidine core substituted with a methylsulfanyl group and a piperazine moiety that carries a cyclopropanecarbonyl substituent.

Structural Features and Synthesis

The synthesis of 4-(4-cyclopropanecarbonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine typically involves several key steps, although detailed synthesis protocols are not widely available in the public domain. The compound's structure is characterized by its pyrimidine ring, which is substituted with a methylsulfanyl group at the 2-position and a piperazine ring at the 4-position. The piperazine ring is further substituted with a cyclopropanecarbonyl group.

Biological Activities

Research indicates that 4-(4-cyclopropanecarbonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine exhibits notable biological activities, particularly in neuropharmacology. It has been shown to interact with neurotransmitter systems, potentially enhancing synaptic transmission by inhibiting enzymes such as acetylcholinesterase. This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating cognitive disorders like Alzheimer's disease.

Additionally, preliminary studies suggest potential anticancer properties, although more research is needed to fully elucidate these effects. The compound primarily interacts with acetylcholinesterase, forming a stable complex that inhibits enzyme activity, which has implications for cognitive enhancement therapies.

Comparison with Related Compounds

Several compounds share structural similarities with 4-(4-cyclopropanecarbonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine, highlighting its uniqueness:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 2-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3-benzothiazole | Contains benzothiazole core and piperazine | Focused on enzyme inhibition |

| 4-tert-butyl-6-(4-cyclopropanecarbonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine | Similar pyrimidine structure with tert-butyl group | Enhanced lipophilicity |

| 2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide | Piperazine moiety with hydrazine linkage | Potential carbonic anhydrase inhibitors |

Research Findings and Future Directions

The uniqueness of 4-(4-cyclopropanecarbonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine lies in its specific combination of functional groups and structural elements, which confer distinct pharmacological properties not observed in closely related compounds. Its potential for targeting multiple biological pathways makes it a valuable candidate for further research and development in medicinal chemistry.

Future studies should focus on elucidating the compound's anticancer properties and exploring its interactions with various receptors to assess its broader pharmacological profile. Additionally, optimizing its synthesis and evaluating its safety and efficacy in preclinical models will be crucial steps toward potential therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume